

Technical Guide: Sitagliptin Impurity Profiling & Control Strategy

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Compound of Interest

Compound Name:	Sitagliptin Deamino Impurity 2
CAS No.:	1675201-14-5
Cat. No.:	B1142280

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Executive Summary

This technical guide provides a high-resolution analysis of the impurity landscape for Sitagliptin Phosphate (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor. Unlike generic pharmacopeial summaries, this document dissects the causality between the manufacturing process (specifically the Rh-catalyzed asymmetric hydrogenation) and the resulting impurity profile. It further distinguishes these from downstream degradation products, with a critical focus on the industry-disrupting nitrosamine impurity, Nitroso-STG-19 (NTTP).

Part 1: The Synthetic Landscape (Process-Related Impurities)

The impurity profile of Sitagliptin is inextricably linked to its synthesis. The most authoritative industrial route is the Merck Asymmetric Hydrogenation, a "green chemistry" milestone that replaced the initial chiral auxiliary route. While efficient, it introduces specific risks regarding stereochemistry and metal scavenging.

The Asymmetric Hydrogenation Route

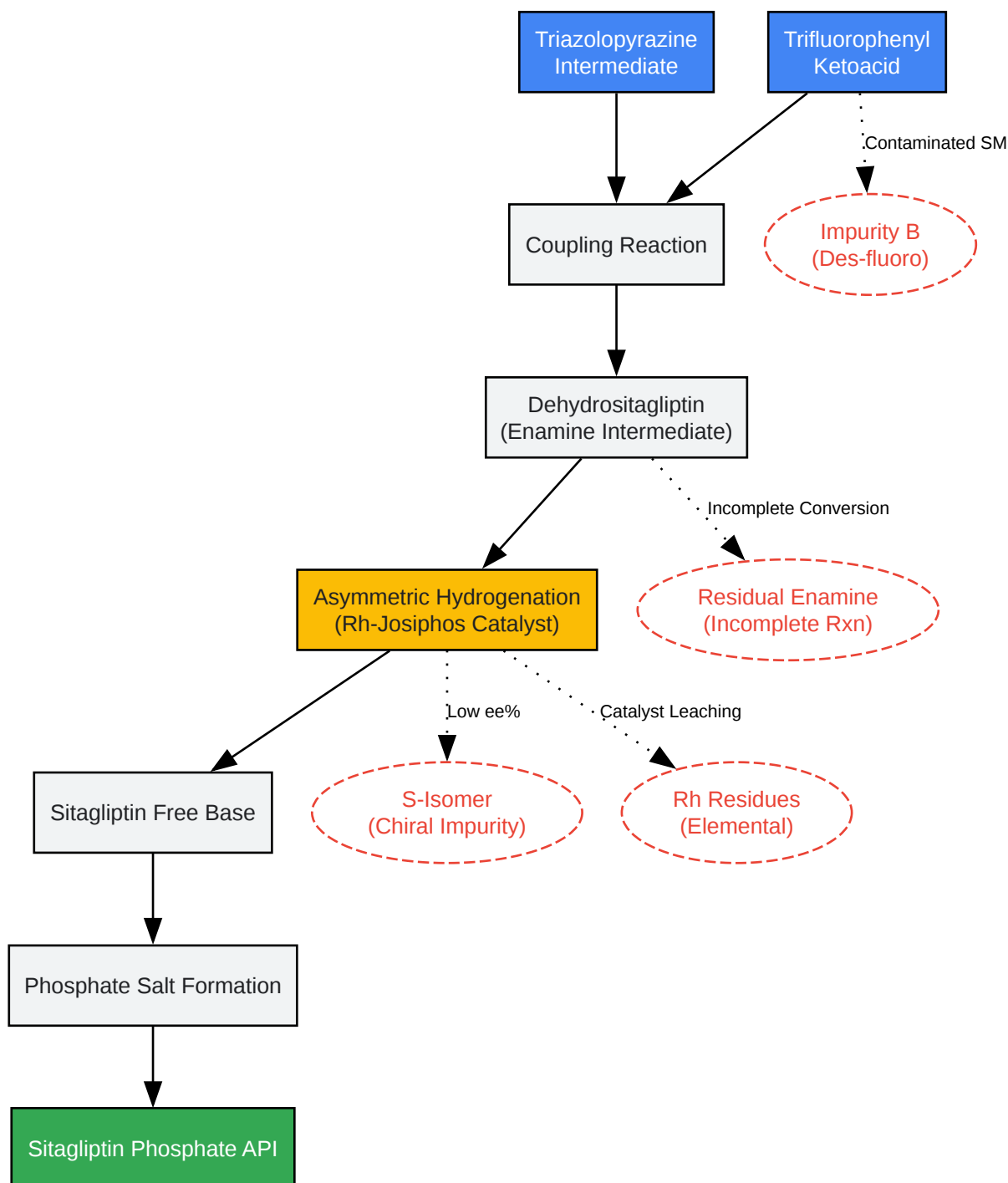
The core transformation involves the Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine (Dehydrositagliptin) to the chiral amine.

Critical Process Impurities:

- **Enantiomeric Impurity (S-Sitagliptin):** Sitagliptin is the (R)-enantiomer. The (S)-enantiomer is inactive and considered a chiral impurity. Its presence indicates a failure in the enantioselectivity of the Rh-(tBu)-JOSIPHOS catalyst system.
- **Dehydrositagliptin (Precursor):** Unreacted enamine intermediate resulting from incomplete hydrogenation.
- **Des-fluoro Analog (Impurity B):** Arises from impurities in the trifluorophenyl starting material (e.g., difluorophenyl analogs).
- **Rhodium Residues:** Elemental impurity risk. The limit is extremely low (<10 ppm) requiring specific scavenging steps (e.g., using activated carbon or functionalized silica).

Pathway Visualization

The following diagram maps the synthesis flow and the entry points for critical impurities.



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Caption: Fig 1. Sitagliptin synthetic pathway highlighting the origin of key process-related impurities during the asymmetric hydrogenation step.

Part 2: Stability & Stress (Degradation Products)[1]

Sitagliptin is relatively stable, but the amide bond and the triazolopyrazine ring are susceptible to specific stress conditions. Understanding these pathways is crucial for shelf-life determination (ICH Q1A).

Major Degradation Pathways

- Acid/Base Hydrolysis:
 - Mechanism: Hydrolysis of the amide bond connecting the triazolopyrazine ring to the fluorophenyl butane chain.
 - Degradant: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (often called FPBA or Impurity A). This is also a starting material, making it a "crossover" impurity.
- Oxidative Degradation:
 - Mechanism: Oxidation of the secondary amine or the pyrazine ring system.
 - Degradant: N-oxide derivatives or dehydrogenated products.
- Excipient Interactions (Fumarate Adducts):
 - While Sitagliptin is a phosphate salt, if formulated with fumaric acid (or if Steglatro combination is used), a Michael Addition can occur between the secondary amine of Sitagliptin and the double bond of fumaric acid.

Comparative Data: Process vs. Degradation

The following table distinguishes the origin and control limits for key species.

Impurity Name	Type	Origin	Regulatory Limit (Typical)
S-Sitagliptin	Process	Chiral inversion / Catalyst failure	NMT 0.15%
Dehydrositagliptin	Process	Incomplete Hydrogenation	NMT 0.10%
FPBA (Impurity A)	Crossover	SM residue OR Amide Hydrolysis	NMT 0.10%
Des-fluoro (Impurity B)	Process	Starting Material impurity	NMT 0.10%
Nitroso-STG-19 (NTTP)	Process/Degradant	Reaction with Nitrites	37 ng/day (Strict)*

*Note: Interim limits up to 246.7 ng/day have been permitted by FDA/EMA to avoid drug shortages, but the target remains 37 ng/day.

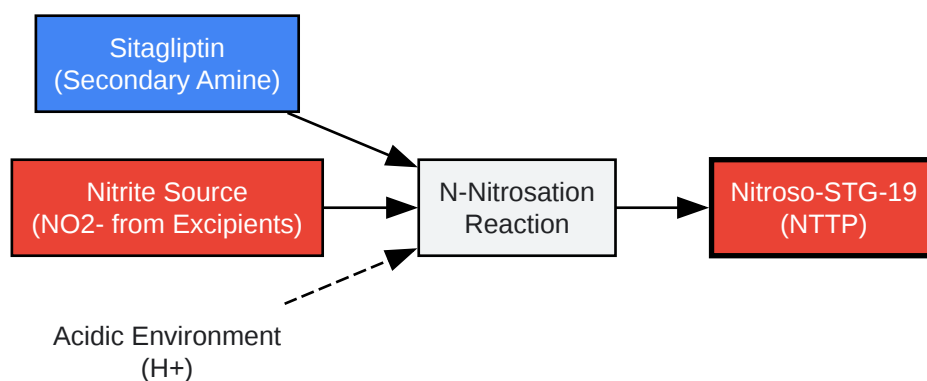
Part 3: The Nitrosamine Crisis (Nitroso-STG-19)

The detection of Nitroso-STG-19 (NTTP) in 2022 disrupted the global supply chain. Unlike simple nitrosamines (NDMA), NTTP is a complex nitrosamine specific to the Sitagliptin structure.

Mechanism of Formation

Sitagliptin contains a secondary amine within the triazolopyrazine ring. In the presence of nitrites (impurities in excipients like Microcrystalline Cellulose or Crospovidone, or traces in process water) and acidic conditions, nitrosation occurs.

NTTP Formation Pathway



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Caption: Fig 2. Formation of Nitroso-STG-19 (NTTP) via nitrosation of the secondary amine moiety in Sitagliptin.

Part 4: Analytical Strategy & Protocols

Distinguishing between these impurities requires an orthogonal approach. Standard HPLC-UV is insufficient for trace nitrosamines; LC-MS/MS is mandatory.

Protocol A: HPLC-UV for Related Substances (Routine QC)

This method separates process impurities (enantiomers require a Chiral column) and major degradants.

- Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).
- Mobile Phase B: Acetonitrile.[1]
- Gradient:
 - 0 min: 90% A
 - 5 min: 75% A

- 15 min: 40% A
- 20 min: 90% A
- Detection: UV at 210 nm (for maximum sensitivity of the amide) or 260 nm (specific to the triazolopyrazine).
- Flow Rate: 1.0 mL/min.[2]

Protocol B: LC-MS/MS for Nitrosamines (NTTP)

Objective: Quantification of NTTP at ng/mL levels (LOQ ~0.05 ppm).

- Sample Prep: Extract crushed tablets in Methanol. Vortex 20 min. Centrifuge.
- Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
- Ion Source: Electrospray Ionization (ESI) Positive mode.
- MRM Transition: Monitor the specific mass transition for NTTP (Precursor -> Product ion).
 - Note: Due to the structural complexity, use a deuterated internal standard (Sitagliptin-d4-Nitroso) for accuracy.

Part 5: Control Strategy (Self-Validating Systems)

To ensure compliance with ICH Q3A/Q3B and ICH M7 (Mutagenic Impurities), the following control loops must be implemented:

- Upstream Control (Process):
 - Enantiomeric Purity: Implement an In-Process Control (IPC) using Chiral HPLC after the hydrogenation step. Reject batches with <99.5% ee.
 - Rh Scavenging: Use thiol-functionalized silica scavengers post-reaction. Validate removal via ICP-MS.
- Downstream Control (Nitrosamines):

- Excipient Screening: Test all excipients (fillers, disintegrants) for nitrite content. Set a specification of <0.5 ppm Nitrite.
- Antioxidants: Incorporate scavengers like Ascorbic Acid or Alpha-tocopherol in the formulation to inhibit nitrosation.

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